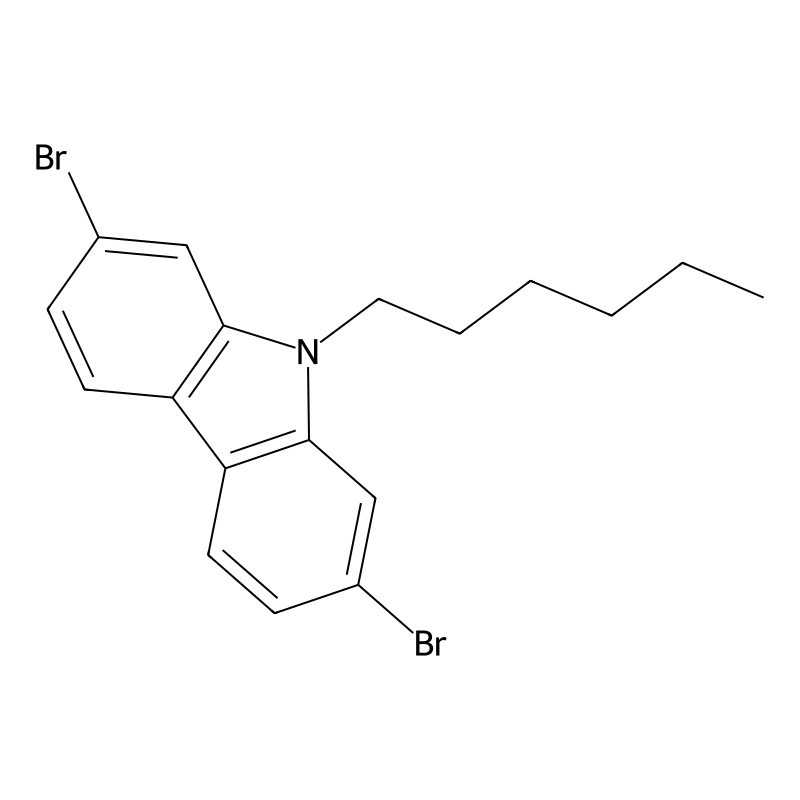2,7-Dibromo-9-hexyl-9H-carbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Optoelectronic applications: DBH-Hex is being investigated for its potential use in organic light-emitting diodes (OLEDs) due to its photoluminescent properties. Research suggests that DBH-Hex can be used as a host material or dopant material in OLEDs to achieve desired light emission characteristics [].
- Hole-transporting materials: Another area of exploration is the use of DBH-Hex in organic electronics as a hole-transporting material (HTM) in organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs). The ability of DBH-Hex to transport holes efficiently makes it a candidate material for these applications [].
2,7-Dibromo-9-hexyl-9H-carbazole is a chemical compound with the molecular formula C18H19Br2N and a molecular weight of 409.16 g/mol. It features a carbazole core substituted at the 2 and 7 positions with bromine atoms and at the 9 position with a hexyl group. This structure imparts unique electronic properties, making it of interest in various fields such as organic electronics and materials science. The compound is characterized by its relatively low solubility in water and its potential as a building block for more complex molecular architectures .
- Suzuki Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of more complex organic molecules .
- N-Alkylation: The bromine substituents can be replaced through nucleophilic substitution, allowing for the introduction of various alkyl groups .
- Friedel-Crafts Acylation: The presence of the carbazole unit allows for acylation reactions, which can modify the electronic properties of the compound .
These reactions highlight its utility in synthetic organic chemistry.
Several methods have been developed for synthesizing 2,7-Dibromo-9-hexyl-9H-carbazole:
- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields while minimizing environmental impact. It is considered a "green" synthesis approach .
- Two-Step Synthesis: A more traditional approach involves bromination followed by alkylation to introduce the hexyl group. This method typically requires careful control of reaction conditions to optimize yield .
- Direct Bromination: The compound can also be synthesized through direct bromination of 9-hexylcarbazole under controlled conditions to ensure selective substitution at the 2 and 7 positions .
These methods demonstrate versatility in synthetic approaches to obtaining this compound.
2,7-Dibromo-9-hexyl-9H-carbazole has several applications:
- Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Material Science: The compound can serve as a precursor for synthesizing advanced materials with tailored properties for specific applications.
- Pharmaceutical Research: Due to its biological activity as a cytochrome P450 inhibitor, it may have potential in drug development and metabolic studies .
Interaction studies involving 2,7-Dibromo-9-hexyl-9H-carbazole focus on its binding affinity to various biological targets, particularly cytochrome P450 enzymes. Its ability to inhibit these enzymes suggests that it could alter drug metabolism pathways, warranting further investigation into its pharmacokinetic properties and potential drug-drug interactions.
Several compounds share structural similarities with 2,7-Dibromo-9-hexyl-9H-carbazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 3,6-Dibromo-9-hexyl-9H-carbazole | Bromine at 3 and 6 positions | Different substitution pattern affects solubility |
| 2,7-Dibromo-9-octyl-9H-carbazole | Octyl group instead of hexyl | Longer alkyl chain may influence electronic properties |
| 2-Bromo-9-hexyl-9H-carbazole | Single bromine substitution | Less steric hindrance compared to dibrominated variants |
These compounds illustrate variations in substitution patterns that can significantly impact their physical and chemical properties.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








